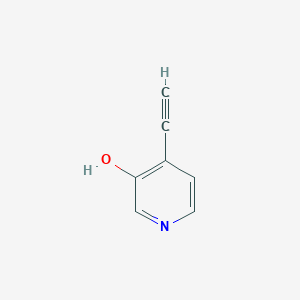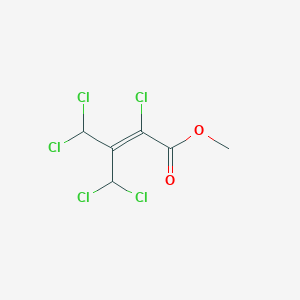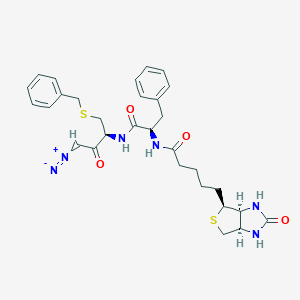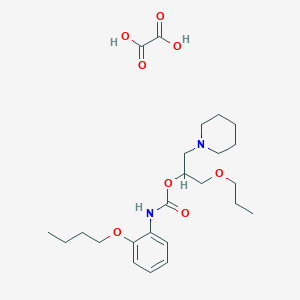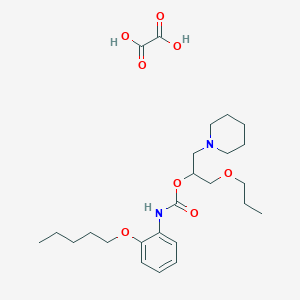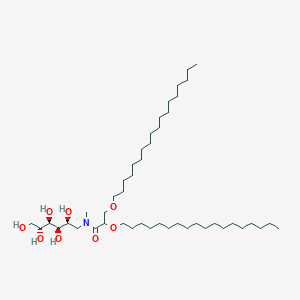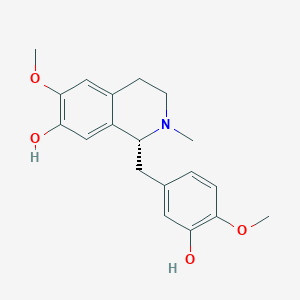
(R)-Reticuline
Description
(R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.
This compound is a natural product found in Corydalis ternata, Neolitsea acuminatissima, and other organisms with data available.
Properties
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331501 | |
| Record name | (R)-Reticuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3968-19-2 | |
| Record name | (-)-Reticuline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Reticuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-dehydroreticuline in (R)-reticuline biosynthesis?
A2: 1,2-dehydroreticuline serves as a crucial intermediate in the epimerization of (S)-reticuline to this compound, catalyzed by the STORR enzyme. This two-step process highlights the importance of stereochemical control in BIA biosynthesis [].
Q2: What are the downstream products of this compound in the morphine biosynthetic pathway?
A3: this compound is converted to salutaridine by the cytochrome P450 enzyme salutaridine synthase (CYP719B1) []. Salutaridine is a key branch point intermediate leading to the formation of morphine and other morphinan alkaloids. The pathway proceeds through salutaridinol, thebaine, and codeine before ultimately yielding morphine [, , ].
Q3: Does this compound exhibit any pharmacological activity at the μ-opioid receptor (MOR)?
A4: Yes, research indicates that this compound acts as a partial agonist at the MOR []. This suggests that this compound itself, and potentially other (R)-configurated morphine precursors, may possess analgesic properties.
Q4: How does the activity of this compound at MOR compare to morphine and other closer precursors?
A5: While this compound exhibits activity at MOR, it is less potent than morphine and closer precursors like oripavine, codeinone, and morphinone []. This suggests a structure-activity relationship where modifications closer to the morphine structure enhance MOR activation efficacy and potency.
Q5: What is the role of CYP719B1 in BIA biosynthesis?
A6: CYP719B1 is a cytochrome P450 enzyme that catalyzes the critical C-C phenol-coupling reaction, converting this compound to salutaridine []. This enzyme exhibits high stereo- and regioselectivity, accepting only this compound and (R)-norreticuline as substrates.
Q6: How does the substrate specificity of (R,S)-reticuline 7-O-methyltransferase differ from (R,S)-norcoclaurine 6-O-methyltransferase?
A7: (R,S)-reticuline 7-O-methyltransferase demonstrates broader substrate specificity, methylating various tetrahydrobenzylisoquinolines like (R)- and (S)-reticuline, (R)-protosinomenine, and (R,S)-isoorientaline. It can even methylate non-alkaloid substrates like guaiacol and isovanillic acid []. In contrast, (R,S)-norcoclaurine 6-O-methyltransferase exhibits higher substrate specificity, primarily methylating (R,S)-norcoclaurine, (R)- and (S)-norprotosinomenine, and (R,S)-isoorientaline [].
Q7: Can this compound be synthesized chemically?
A8: Yes, this compound can be synthesized asymmetrically via various routes, including enantioselective epoxidation or dihydroxylation strategies []. Chemoenzymatic approaches combining organic synthesis with enzymatic transformations have also been explored [, , ].
Q8: What is the significance of the electrochemical synthesis of (-)-thebaine from 3',4',5'-trioxygenated laudanosine derivatives?
A9: The development of an electrochemical method for synthesizing (-)-thebaine offers a potentially more sustainable and environmentally friendly alternative to traditional methods reliant on stoichiometric oxidants []. This highlights the ongoing efforts to develop efficient and eco-conscious synthetic routes to valuable BIAs.
Q9: How can computational chemistry contribute to understanding this compound's properties and reactivity?
A10: Computational techniques like molecular dynamics (MD) simulations provide valuable insights into the structural dynamics and interactions of enzymes involved in this compound metabolism, such as STORR []. Additionally, density functional theory (DFT) calculations can elucidate the mechanisms of enzymatic reactions, such as the phenol coupling catalyzed by CYP719B1 []. These computational approaches complement experimental studies and pave the way for designing novel enzymes with tailored catalytic properties for BIA production.
Q10: What are the potential implications of engineering microbial hosts for BIA production?
A11: Engineering microbes like Saccharomyces cerevisiae to produce BIAs like this compound and downstream morphinan alkaloids holds immense promise for developing sustainable and cost-effective alternatives to traditional plant-based extraction methods [, , ]. This could revolutionize the pharmaceutical industry by enabling the production of valuable pharmaceuticals in a controlled and scalable manner.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






